Ethyl 5-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate
Description
Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1554434-09-1) is a brominated imidazopyridine derivative with a methyl substituent at position 7 and an ethyl ester group at position 2. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and cytotoxic agents . Its structural features—a bromine atom at position 5 and a methyl group at position 7—render it a versatile substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) and further functionalization .
Properties
IUPAC Name |
ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-6-14-9(12)4-7(2)5-10(14)13-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKRFHAZORYAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=CC2=N1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-7-methylimidazo-[1,2-a]pyridine-2-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and bromination steps . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems and automated processes to ensure high yield and purity. These methods often utilize advanced techniques like microwave-assisted synthesis and solvent-free reactions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
Ethyl 5-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a ligand in coordination chemistry. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for synthesizing derivatives with diverse properties.
Biology
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives can inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancer cells. In vitro experiments have demonstrated significant downregulation of Wnt target genes such as c-myc and cyclin D1, suggesting its utility in cancer treatment.
Medicine
In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents targeting various diseases. Its interaction with molecular targets within biological systems may modulate enzyme or receptor activity, leading to therapeutic effects.
Industry
The compound is employed in producing specialty chemicals and materials with specific properties. Its unique structure allows for applications in various industrial processes where tailored chemical characteristics are required.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of imidazo-pyridine derivatives:
- Wnt/β-catenin Inhibition: Research identified derivatives capable of inhibiting Wnt/β-catenin signaling in cancer cell lines with mutations in APC or β-catenin genes. The most active compounds significantly downregulated Wnt target genes.
- Apoptosis Induction: Studies indicated that imidazo[1,2-a]pyridines could initiate apoptosis in colon cancer cell lines by activating caspases and releasing cytochrome c from mitochondria after treatment.
- Antiparasitic Activity: Investigations into related compounds have shown promise against Trichomonas vaginalis, indicating potential applications beyond anticancer treatments.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-7-methylimidazo-[1,2-a]pyridine-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to desired therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Structural Isomerism
The position of bromine and methyl substituents on the imidazopyridine scaffold significantly influences physicochemical properties and reactivity. Key analogs include:
Key Observations :
- Bromine Position : Bromine at position 5 (target compound) vs. 6 or 7 (analogs) alters steric and electronic effects, impacting reactivity in cross-coupling reactions. For example, Suzuki reactions on 5-bromo derivatives may proceed with distinct regioselectivity compared to 6-bromo isomers .
- Methyl Position : A methyl group at position 7 (target) vs. 5 or 8 (analogs) affects solubility and crystal packing, as evidenced by variations in melting points (e.g., 169°C for a 7-substituted analog in ).
Reactivity in Cross-Coupling Reactions
Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate serves as a precursor for Suzuki-Miyaura couplings, enabling aryl/heteroaryl group introduction. Comparatively:
- Compound 1e (Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate): Achieved 71% yield in synthesis, with iodine at position 8 enhancing reactivity in subsequent couplings .
- Compound 26 (Ethyl 7-(cyclohexylamino)-8-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxylate): Lower yield (27%) in Suzuki coupling, likely due to steric hindrance from the 8-position substituent .
These results suggest that bromine at position 5 (target compound) may offer a balance between reactivity and steric accessibility compared to halogens at positions 7 or 7.
Physicochemical Properties
- Melting Points : Bromine and methyl positioning correlate with melting behavior. For instance, the target compound’s methyl group at position 7 may enhance crystalline stability compared to 8-methyl analogs (e.g., WZ-9499).
- Solubility : Methyl at position 7 (target) vs. 5 (WZ-9238) may increase lipophilicity, impacting solubility in polar solvents .
Biological Activity
Ethyl 5-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine structure with the following characteristics:
- Molecular Formula : C₁₁H₁₂BrN₂O₂
- Molecular Weight : Approximately 269.095 g/mol
- Structural Features : The compound has a bromine atom at the 5-position and a methyl group at the 7-position of the imidazo ring, alongside an ethyl ester group at the carboxylate position. Its planar structure influences its reactivity and interactions in biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate under reflux conditions in ethanol. This multi-step organic reaction leads to the formation of the desired compound through nucleophilic substitution and cyclization processes.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. Similar compounds within its class have been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in regulating cell proliferation and differentiation. This pathway is often deregulated in cancerous cells, making it a target for therapeutic intervention. In vitro studies have demonstrated that derivatives can significantly downregulate Wnt target genes such as c-myc and cyclin D1, suggesting potential for use in cancer treatment .
Antimicrobial Activity
The compound also shows promise for antimicrobial applications. Preliminary data suggest that it may interact with proteins involved in coagulation pathways, which could lead to therapeutic applications in managing blood clotting disorders. However, further studies are needed to elucidate specific interaction mechanisms and affinities.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds highlights unique features that may influence their biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂BrN₂O₂ | Bromine at position 6; different biological activity focus |
| Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂BrN₂O₂ | Bromine at position 8; potential for different enzyme interactions |
| Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | C₁₁H₁₂BrN₂O₂ | Lacks methyl group; may exhibit varied solubility and reactivity |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C₁₁H₁₂BrN₂O₂ | Different carboxylic acid position; unique binding properties |
This table illustrates how variations in substitution can lead to distinct chemical behaviors and biological activities among imidazo-pyridine derivatives.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of imidazo-pyridine derivatives:
- Wnt/β-catenin Inhibition : A study identified derivatives capable of inhibiting Wnt/β-catenin signaling in cancer cell lines with APC or β-catenin gene mutations. The most active compounds were shown to downregulate Wnt target genes significantly .
- Apoptosis Induction : Research indicated that imidazo[1,2-a]pyridines could initiate apoptosis in colon cancer cell lines by activating caspases and releasing cytochrome c from mitochondria after treatment .
- Antiparasitic Activity : Other studies have investigated the anti-parasitic activity of related compounds against Trichomonas vaginalis, highlighting their potential beyond anticancer applications .
Q & A
Q. Table 1: Synthetic Conditions for Analogous Imidazo[1,2-a]pyridines
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | 2-Aminopyridine + Ethyl Bromopyruvate, EtOH | 87–94 | |
| Bromination | NBS, DMF, 0°C, 2 hr | 75–82 | |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 68–73 |
Q. Table 2: Toxicity Profile of Related Compounds
| Compound | Hepatic Toxicity (ALT, U/L) | Renal Toxicity (BUN, mg/dL) | Reference |
|---|---|---|---|
| Ethyl Imidazo Derivative | 25 ± 3 | 18 ± 2 | |
| Control (APAP) | 320 ± 45 | 45 ± 6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
